molecular formula C9H9NO2 B2938180 5-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one CAS No. 109803-65-8

5-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B2938180
CAS No.: 109803-65-8
M. Wt: 163.176
InChI Key: IQMXSOJFRNHTRP-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is a substituted isoindolinone derivative characterized by a hydroxyl group at position 5 and a methyl group at position 2 of its bicyclic core (C₉H₉NO₂; molecular weight: 163.18 g/mol) . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing chiral derivatives targeting oncological pathways, such as KRAS inhibitors . Its structural features—a hydrogen bond-donating hydroxyl group and a hydrophobic methyl substituent—enhance binding specificity in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-methyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-5-6-4-7(11)2-3-8(6)9(10)12/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMXSOJFRNHTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109803-65-8
Record name 5-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitrobenzoic acid with a reducing agent such as iron powder in the presence of hydrochloric acid can yield the desired compound. Another method involves the use of palladium-catalyzed coupling reactions to form the isoindoline ring structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-oxo-2-methyl-2,3-dihydro-1H-isoindol-1-one, while reduction can produce 5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one.

Scientific Research Applications

5-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The isoindolinone scaffold is highly versatile, with substituent variations dictating pharmacological and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Application Source
5-Hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one 5-OH, 2-CH₃ 163.18 KRAS inhibition (via chiral derivatives)
4,6-Dihydroxy-2,3-dihydro-1H-isoindol-1-one 4-OH, 6-OH 165.15 Antiproliferative (fungal-derived)
5-Nitro-2,3-dihydro-1H-isoindol-1-one 5-NO₂ 178.14 Chemical intermediate (electron-deficient)
5-Bromo-2-propyl-2,3-dihydro-1H-isoindol-1-one 5-Br, 2-CH₂CH₂CH₃ 254.12 Potential halogenated intermediate
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one 2-(piperazine-ethyl) 365.46 5-HT₁A receptor antagonism
(3R)-3-Phenyl-2,3-dihydro-1H-isoindol-1-one 3-Ph 197.24 Antifungal (volatile metabolite)

Key Findings

Positional Effects of Hydroxyl Groups: The 5-hydroxy substituent in the target compound enhances hydrogen bonding in KRAS-binding derivatives , whereas 4,6-dihydroxy substitution in fungal-derived isoindolinones (e.g., compound 283) confers antiproliferative activity via dual hydrogen-bonding interactions .

Alkyl vs. Aromatic Substituents: The 2-methyl group in the target compound improves lipophilicity compared to bulkier 2-propyl or 2-ethyl analogs (e.g., 5-amino-2-ethyl derivative ), which may reduce membrane permeability. Aromatic substitutions (e.g., 3-phenyl in antifungal compounds ) introduce steric bulk, favoring interactions with hydrophobic enzyme pockets.

Electron-Withdrawing Groups: Nitro (5-NO₂) and bromo (5-Br) substituents increase electrophilicity, making these analogs reactive intermediates in cross-coupling reactions .

Pharmacological Targets :

  • Piperazine-linked derivatives (e.g., compound 9 ) exhibit high affinity for serotonin receptors, demonstrating the scaffold’s adaptability to central nervous system targets.

Biological Activity

5-Hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis pathways, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of both a hydroxyl group and a methyl group. This configuration imparts specific chemical properties that are significant for its biological activity.

PropertyValue
Molecular FormulaC₈H₇NO₂
Molecular Weight151.15 g/mol
IUPAC NameThis compound
CAS Number22594207

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Activity : The compound exhibits antimicrobial properties likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic enzymes. This disruption leads to cell death in susceptible bacterial strains.

Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through the activation of various signaling pathways. It has been shown to inhibit cell proliferation in vitro, suggesting potential as an anticancer agent.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Here are some notable findings:

  • Synthesis : The compound can be synthesized through various chemical reactions, including oxidation and reduction processes. For example, oxidation can yield derivatives with enhanced biological activity.
  • Biological Testing : In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against several pathogenic strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Case Studies :
    • A study published in MDPI reported that derivatives of isoindolinone compounds showed promising anticancer effects in various cancer cell lines, indicating that structural modifications could enhance efficacy (MDPI) .
    • Another research highlighted its potential neuroprotective effects in models of ischemic injury, suggesting broader therapeutic applications (PMC) .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructural DifferencesBiological Activity
5-hydroxy-2-methyl-1H-isoindole-1,3(2H)-dione Contains an additional carbonyl groupEnhanced anticancer properties
2-methyl-2,3-dihydro-1H-isoindol-1-one Lacks hydroxyl group at the 5-positionWeaker biological activity
5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one Contains an amino group instead of hydroxylDifferent mechanism of action

Q & A

Basic Questions

Q. What validated synthetic routes exist for 5-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, followed by cyclization. For example, sodium borohydride (NaBH₄) reduction of intermediate carbonyl groups under controlled pH conditions (e.g., 0–5°C in methanol) ensures high yields. Purification via flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and characterization using 1H^1H-NMR (300 MHz, DMSO-d₆) and HR-ESI-MS (theoretical m/z: 177.0794; observed: 177.0792) are critical for confirming structural integrity .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer : A combination of 1H^1H-NMR (to identify proton environments, e.g., aromatic protons at δ 6.8–7.2 ppm), 13C^{13}C-NMR (to confirm carbonyl groups at δ 170–175 ppm), and HR-ESI-MS (for molecular ion validation) is essential. Single-crystal X-ray diffraction (SC-XRD) provides definitive stereochemical data, as demonstrated in structurally related indole derivatives .

Q. What solvent systems optimize solubility for in vitro assays?

  • Methodological Answer : The compound exhibits moderate solubility in DMSO (≥10 mM) and methanol. For biological assays, prepare stock solutions in DMSO (sterile-filtered, 0.22 μm) and dilute in PBS (pH 7.4) to maintain <1% DMSO. Solubility can be enhanced using β-cyclodextrin (10% w/v) for hydrophobic interactions .

Advanced Research Questions

Q. How can computational modeling improve synthetic yield and reaction selectivity?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and optimize reaction pathways. For example, ICReDD’s workflow integrates DFT-based reaction path searches with experimental validation, reducing trial-and-error cycles. Computational tools like Gaussian 16 or ORCA can model steric effects of the methyl group at position 2, guiding solvent selection (e.g., THF vs. DMF) for regioselective cyclization .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using NIST-validated reference materials and orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀). For example, conflicting kinase inhibition data may require re-evaluation under uniform ATP concentrations (1 mM) and buffer conditions .

Q. How does the hydroxyl group at position 5 influence electronic properties and reactivity?

  • Methodological Answer : The hydroxyl group increases electron density in the isoindolone ring, enhancing nucleophilic aromatic substitution (SNAr) at position 3. Comparative studies with 5-methoxy analogs show reduced electrophilicity (ΔlogP = +0.8), confirmed via Hammett plots. DFT simulations (M06-2X/6-311+G(d,p)) further reveal a 15% decrease in LUMO energy, favoring Michael addition reactions .

Q. What crystallographic challenges arise during polymorph characterization?

  • Methodological Answer : Polymorphism is common in isoindolones due to conformational flexibility. SC-XRD at 100 K (Mo-Kα radiation, λ = 0.71073 Å) with SHELX-97 refinement resolves disorder in the dihydrofuran ring. For metastable forms, pair with DSC (heating rate: 10°C/min) to monitor phase transitions. R-factors < 0.05 and data-to-parameter ratios > 15 ensure reliability .

Data Analysis & Experimental Design

Q. How to design a robust SAR study targeting isoindolone derivatives?

  • Methodological Answer : Prioritize substituents at positions 2 (methyl) and 5 (hydroxyl) for systematic variation. Use a factorial design (e.g., 2⁴ matrix) to test analogs with halogens, alkyl chains, or electron-withdrawing groups. Assess bioactivity (e.g., IC₅₀) against a panel of enzymes (e.g., kinases, PDEs) and correlate with computed descriptors (ClogP, polar surface area) using multivariate regression .

Q. What statistical methods validate reproducibility in kinetic studies?

  • Methodological Answer : Employ Grubbs’ test to identify outliers in triplicate measurements. For enzyme kinetics (e.g., KmK_m, VmaxV_{max}), use nonlinear regression (Michaelis-Menten fit, R² ≥ 0.98) in GraphPad Prism. Report 95% confidence intervals and use ANOVA to compare mutant vs. wild-type enzyme activity .

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